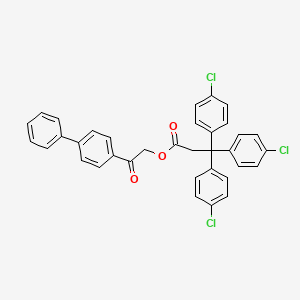![molecular formula C17H16Cl2N2O3 B11696046 N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O3 and a molecular weight of 367.235 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide typically involves the reaction of 2,4-dichlorophenoxypropanoic acid with 2-methylbenzohydrazide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions where its unique chemical properties may offer therapeutic benefits.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide can be compared with other similar compounds, such as:
- N’-[2-(2,4-dichlorophenoxy)propanoyl]benzohydrazide
- N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-fluorobenzohydrazide
- N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-nitrobenzohydrazide
These compounds share similar structural features but differ in specific substituents, leading to variations in their chemical properties and potential applications
Eigenschaften
Molekularformel |
C17H16Cl2N2O3 |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-5-3-4-6-13(10)17(23)21-20-16(22)11(2)24-15-8-7-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
MXGBIANZAWICKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-iodo-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695965.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide](/img/structure/B11695979.png)



![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)
![2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696066.png)
